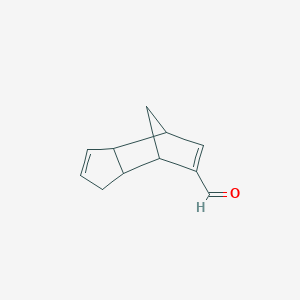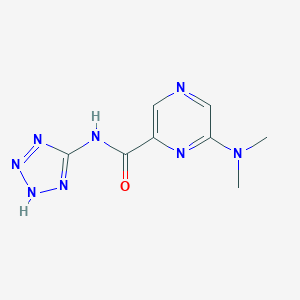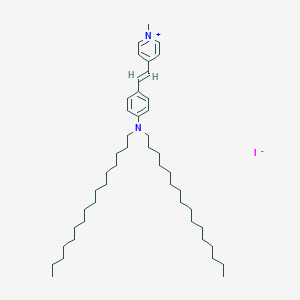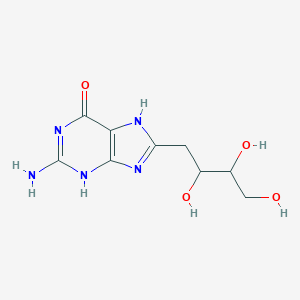
8-(2,3,4-Trihydroxybutyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2,3,4-Trihydroxybutyl)guanine, commonly known as Thymine Glycol, is a modified base of DNA that is formed as a result of oxidative damage. It is a biomarker for oxidative stress and is used as a tool to study the mechanisms of oxidative damage in DNA. Thymine Glycol has been found to be involved in various diseases, including cancer, neurological disorders, and aging.
Mécanisme D'action
Thymine Glycol disrupts the normal base pairing in DNA, leading to mutations and genomic instability. It can also interfere with DNA replication and transcription. Thymine Glycol is recognized and repaired by the base excision repair pathway.
Effets Biochimiques Et Physiologiques
Thymine Glycol has been found to be involved in various diseases, including cancer, neurological disorders, and aging. It has been shown to induce apoptosis in cancer cells and to be involved in the pathogenesis of Alzheimer's disease. Thymine Glycol can also lead to the formation of DNA adducts, which can cause mutations and genomic instability.
Avantages Et Limitations Des Expériences En Laboratoire
Thymine Glycol is a useful biomarker for oxidative damage in DNA. It is easy to detect and quantify using various analytical techniques, including HPLC and mass spectrometry. However, Thymine Glycol is unstable and tends to decompose, making it challenging to synthesize and handle in the lab. Thymine Glycol is also affected by factors such as pH and temperature, which can affect its stability and reactivity.
Orientations Futures
Future research on Thymine Glycol could focus on developing more efficient synthesis methods and improving its stability. Thymine Glycol could also be used as a biomarker for oxidative stress in various diseases, including cancer and neurological disorders. Further studies could explore the role of Thymine Glycol in aging and the development of age-related diseases. Additionally, Thymine Glycol could be used as a tool to study the effects of antioxidants on oxidative damage in DNA.
Méthodes De Synthèse
Thymine Glycol can be synthesized by the reaction of thymine with hydroxyl radicals or reactive oxygen species. It can also be synthesized by the reaction of thymine with malondialdehyde, a product of lipid peroxidation. The synthesis of Thymine Glycol is challenging due to its instability and tendency to decompose.
Applications De Recherche Scientifique
Thymine Glycol is used as a biomarker for oxidative damage in DNA. It is used to study the mechanisms of oxidative damage and repair in DNA. Thymine Glycol has been found to be involved in various diseases, including cancer, neurological disorders, and aging. It is also used as a tool to study the effects of antioxidants on oxidative damage in DNA.
Propriétés
Numéro CAS |
120083-56-9 |
|---|---|
Nom du produit |
8-(2,3,4-Trihydroxybutyl)guanine |
Formule moléculaire |
C9H13N5O4 |
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
2-amino-8-(2,3,4-trihydroxybutyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C9H13N5O4/c10-9-13-7-6(8(18)14-9)11-5(12-7)1-3(16)4(17)2-15/h3-4,15-17H,1-2H2,(H4,10,11,12,13,14,18) |
Clé InChI |
LACJNFVQUVDCCC-UHFFFAOYSA-N |
SMILES isomérique |
C(C1=NC2=C(N1)C(=O)N=C(N2)N)C(C(CO)O)O |
SMILES |
C(C1=NC2=C(N1)C(=O)NC(=N2)N)C(C(CO)O)O |
SMILES canonique |
C(C1=NC2=C(N1)C(=O)N=C(N2)N)C(C(CO)O)O |
Synonymes |
8-(2,3,4-trihydroxybutyl)guanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B45617.png)
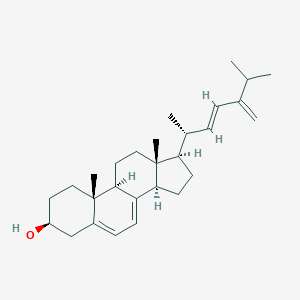
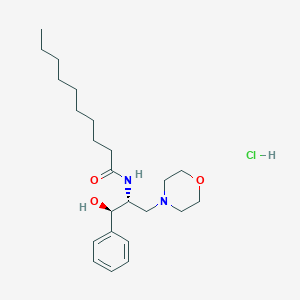
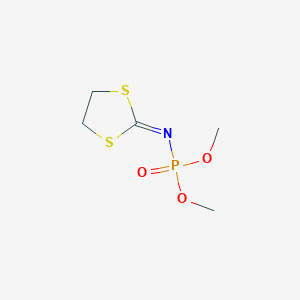
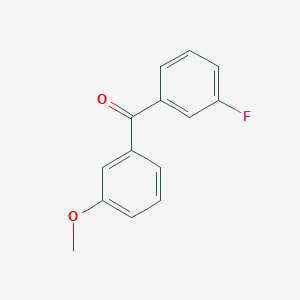
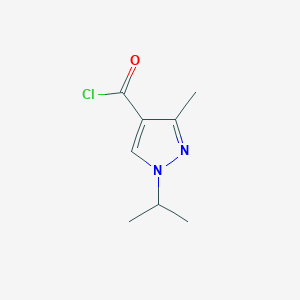
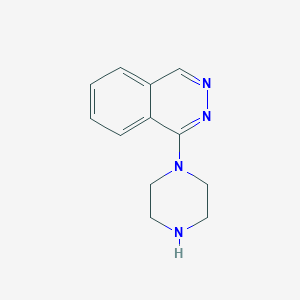
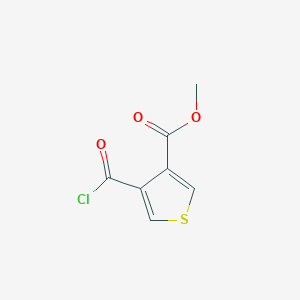
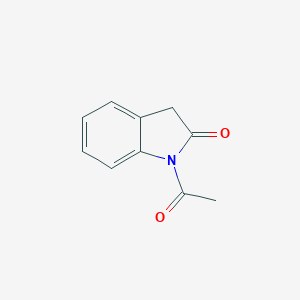
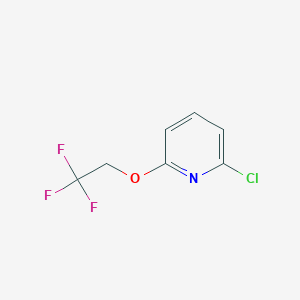
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)
